molecular formula C23H52N6O25S3 B1678172 Framycetin sulphate CAS No. 4146-30-9

Framycetin sulphate

Cat. No.: B1678172
CAS No.: 4146-30-9
M. Wt: 908.9 g/mol
InChI Key: KWBUARAINLGYMG-UHFFFAOYSA-N
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Description

Framycetin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is widely used for its broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. Discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier, neomycin sulfate has been a crucial component in treating bacterial infections .

Scientific Research Applications

Framycetin sulphate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Neomycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of susceptible bacteria . These subunits play a crucial role in the protein synthesis machinery of bacteria, making them an effective target for neomycin sulfate .

Mode of Action

Neomycin sulfate exerts its bactericidal effects by binding to the 30S ribosomal subunits of susceptible bacteria . This binding disrupts the translational machinery of bacterial protein synthesis, preventing the normal initiation of bacterial translation where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation . This disruption in protein synthesis is detrimental to the survival of bacteria .

Biochemical Pathways

Neomycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it inhibits the formation of the initiation complex in the protein synthesis pathway, leading to errors in the transcription of genetic codes . This results in the production of non-functional or toxic peptides, which ultimately leads to bacterial cell death .

Pharmacokinetics

Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small fraction that is absorbed is rapidly distributed in the tissues and is excreted by the kidney . This poor absorption from the gastrointestinal tract and rapid excretion by the kidney limit the bioavailability of neomycin sulfate, making it primarily effective against infections in the gastrointestinal tract .

Result of Action

The primary result of neomycin sulfate’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, neomycin sulfate prevents bacteria from producing essential proteins, leading to their death . This makes neomycin sulfate effective against both gram-positive and gram-negative organisms .

Action Environment

The action of neomycin sulfate can be influenced by environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of neomycin sulfate . Additionally, the pH and ion concentration of the environment can affect the stability and activity of neomycin sulfate . .

Safety and Hazards

Neomycin sulfate may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves .

Biochemical Analysis

Biochemical Properties

Neomycin sulfate is active against both gram-positive and gram-negative organisms . It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . This interaction involves enzymes and proteins that are part of the bacterial protein synthesis machinery .

Cellular Effects

Neomycin sulfate exerts various effects on cells. It is known to inhibit protein synthesis, which can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of action of neomycin sulfate involves its binding to bacterial ribosomes . This binding inhibits protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of neomycin sulfate can vary with different dosages in animal models

Metabolic Pathways

Neomycin sulfate is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with bacterial ribosomes, which are crucial enzymes in this pathway

Transport and Distribution

Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small absorbed fraction is rapidly distributed in the tissues

Subcellular Localization

As an antibiotic, it is known to interact with bacterial ribosomes, which are located in the cytoplasm of bacterial cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Framycetin sulphate is produced through the fermentation of Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the bacterial culture .

Industrial Production Methods: Industrial production of neomycin sulfate involves large-scale fermentation processes. The fermentation medium typically contains sources of carbon, nitrogen, and other essential nutrients. After fermentation, the antibiotic is extracted, purified, and converted into its sulfate form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Framycetin sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various neomycin derivatives with altered antibacterial properties .

Comparison with Similar Compounds

Framycetin sulphate belongs to the aminoglycoside class of antibiotics, which includes other compounds such as:

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Kanamycin

Uniqueness: this compound is unique due to its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective in topical applications and is often used in combination with other antibiotics to enhance its antibacterial spectrum .

By understanding the detailed aspects of neomycin sulfate, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUARAINLGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H52N6O25S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-30-9
Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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